molecular formula C8H5BrN2O B11882041 6-bromo-3H-cinnolin-4-one

6-bromo-3H-cinnolin-4-one

Cat. No.: B11882041
M. Wt: 225.04 g/mol
InChI Key: DQPXKBQYQBCJBF-UHFFFAOYSA-N
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Description

6-Bromo-3H-cinnolin-4-one is a heterocyclic compound that belongs to the cinnoline family It is characterized by a bromine atom at the 6th position and a keto group at the 4th position of the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: This method allows for the formation of the cinnoline core with various substituents, including bromine at the 6th position .

Industrial Production Methods: Industrial production of 6-bromo-3H-cinnolin-4-one may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as copper(I) bromide to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3H-cinnolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-bromo-3H-cinnolin-4-one involves its interaction with specific molecular targets. For instance, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing the dephosphorylation of insulin and leptin receptors. This inhibition enhances the signaling pathways, leading to improved insulin sensitivity and leptin response .

Comparison with Similar Compounds

Comparison: 6-Bromo-3H-cinnolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown higher potency as a protein tyrosine phosphatase 1B inhibitor, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromo-3H-cinnolin-4-one

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-3H,4H2

InChI Key

DQPXKBQYQBCJBF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)Br)N=N1

Origin of Product

United States

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